molecular formula C18H17N5O6S2 B325380 N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide

Cat. No.: B325380
M. Wt: 463.5 g/mol
InChI Key: MRIVGUSJRHPVJE-UHFFFAOYSA-N
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Description

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics .

Industry

In the industrial sector, this compound is used in the formulation of agrochemicals. Its effectiveness against plant pathogens makes it a valuable component in pesticides and fungicides .

Mechanism of Action

The mechanism of action of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide involves the inhibition of specific enzymes in bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide stands out due to its nitro group, which imparts unique chemical reactivity and biological activity. This makes it particularly effective in applications where other sulfonamides may not be as potent .

Properties

Molecular Formula

C18H17N5O6S2

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C18H17N5O6S2/c1-12-11-13(2)20-18(19-12)22-30(26,27)15-9-7-14(8-10-15)21-31(28,29)17-6-4-3-5-16(17)23(24)25/h3-11,21H,1-2H3,(H,19,20,22)

InChI Key

MRIVGUSJRHPVJE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

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